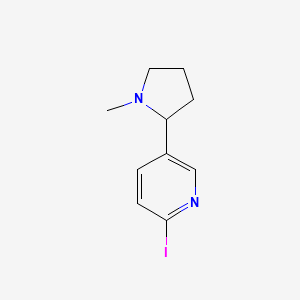
(S)-6-Iodonicotine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-6-Iodonicotine is a chiral iodinated derivative of nicotine, a naturally occurring alkaloid found in tobacco plants. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the iodine atom at the 6-position of the nicotine molecule introduces unique chemical properties that can be exploited for various scientific purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-Iodonicotine typically involves the iodination of nicotine. One common method is the electrophilic aromatic substitution reaction, where nicotine is treated with iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure selective iodination at the 6-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: (S)-6-Iodonicotine undergoes various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate derivatives.
Reduction: The compound can be reduced to remove the iodine atom, reverting to nicotine.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like thiols, amines, or cyanides in the presence of a base.
Major Products:
Oxidation: Iodate derivatives.
Reduction: Nicotine.
Substitution: Various substituted nicotine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-6-Iodonicotine has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its interactions with nicotinic acetylcholine receptors, providing insights into receptor function and potential therapeutic targets.
Medicine: Investigated for its potential use in developing drugs for neurological disorders, given its structural similarity to nicotine.
Industry: Utilized in the development of novel materials and as a labeling agent in radiochemistry.
Mecanismo De Acción
The mechanism of action of (S)-6-Iodonicotine involves its interaction with nicotinic acetylcholine receptors in the nervous system. The iodine atom at the 6-position may enhance binding affinity or alter receptor activation compared to nicotine. This interaction can modulate neurotransmitter release and influence various physiological processes, making it a valuable tool for studying receptor dynamics and developing therapeutic agents.
Comparación Con Compuestos Similares
Nicotine: The parent compound, lacking the iodine atom.
6-Bromonicotine: A brominated analog with similar properties but different reactivity.
6-Chloronicotine: A chlorinated analog with distinct chemical behavior.
Uniqueness: (S)-6-Iodonicotine is unique due to the presence of the iodine atom, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various scientific investigations.
Propiedades
Fórmula molecular |
C10H13IN2 |
|---|---|
Peso molecular |
288.13 g/mol |
Nombre IUPAC |
2-iodo-5-(1-methylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C10H13IN2/c1-13-6-2-3-9(13)8-4-5-10(11)12-7-8/h4-5,7,9H,2-3,6H2,1H3 |
Clave InChI |
OHWTZFDBFMEMBE-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC1C2=CN=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


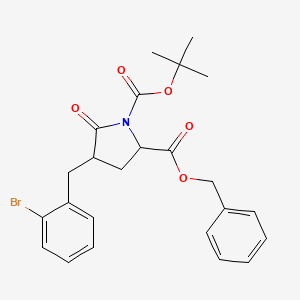

![[2-(9,11-Dichloro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate](/img/structure/B12286414.png)
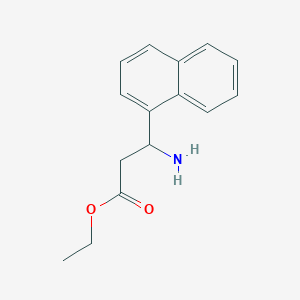
![3-{1-[(E)-2,2-Difluoroethoxyimino]ethyl}-benzoic acid methyl ester](/img/structure/B12286431.png)

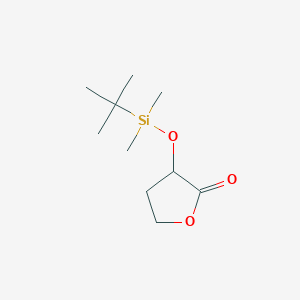
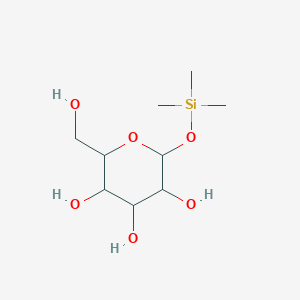
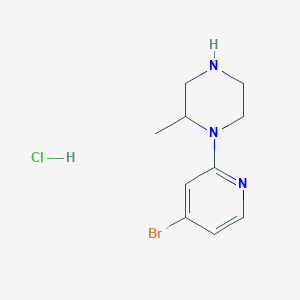
![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyrazine](/img/structure/B12286450.png)


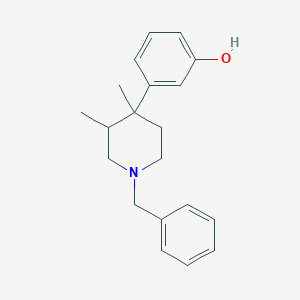
![N-[(1,1-Dimethylethoxy)carbonyl]-O-ethyl-L-tyrosine methyl ester](/img/structure/B12286481.png)
